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Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689 Get Quote

Carbonyl compounds, particularly ketones, are central to photochemistry, undergoing a variety

of fascinating and synthetically useful transformations upon absorption of light.[1] These

reactions, named after pioneer Ronald G. W. Norrish, are broadly classified as Norrish Type I

and Type II processes. They proceed through excited singlet or triplet states, leading to radical

intermediates that dictate the final product distribution.[2] 3,3-Diphenyl-2-butanone serves as

an exemplary substrate for exploring these pathways, offering a unique structural framework

where the competition between different fragmentation routes can be examined. Its phenyl

groups introduce significant steric and electronic effects, influencing the stability of radical

intermediates and the overall reaction course.

This guide provides an in-depth analysis of the photochemical rearrangements of 3,3-
diphenyl-2-butanone, detailing the mechanistic underpinnings of the dominant Norrish Type I

pathway and exploring the potential for a competing Norrish Type II reaction. We present

detailed experimental protocols for conducting these photoreactions and for the subsequent

analysis of the product mixture, offering field-proven insights into the causality behind

experimental choices.

Part 1: The Dominant Pathway: Norrish Type I α-
Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond

adjacent to the carbonyl group.[3] Upon photoexcitation, typically via an n → π* transition, the

ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem
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crossing (ISC) to the more stable triplet state (T₁).[1][4] Cleavage can occur from either state,

but the longer lifetime of the triplet state often makes it the key reactive intermediate.

Mechanism and Rationale
For an unsymmetrical ketone like 3,3-diphenyl-2-butanone, there are two possible α-cleavage

pathways. The preferred pathway is the one that generates the more stable radical pair.[5]

Pathway A (Favored): Cleavage of the C₂-C₃ bond yields a highly stabilized 1,1-diphenyl-1-

methylethyl radical and an acetyl radical. The 1,1-diphenyl-1-methylethyl radical is a tertiary

radical with two phenyl groups, which provide extensive resonance stabilization.

Pathway B (Disfavored): Cleavage of the C₁-C₂ bond yields a methyl radical and a 2,2-

diphenylpropanoyl radical. The methyl radical is significantly less stable than the tertiary,

resonance-stabilized radical formed in Pathway A.

Therefore, Pathway A is the overwhelmingly dominant primary photochemical process. The

initially formed radical pair can then undergo several secondary reactions:

Decarbonylation: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a

methyl radical.

Radical Recombination: The various radicals in the mixture can combine to form stable

products.

Disproportionation: Radicals can abstract a hydrogen atom from one another to form an

alkane and an alkene.[5]

Solvent Interaction: Radicals can abstract hydrogen atoms from the solvent, a crucial

consideration in experimental design.

// Nodes start [label="3,3-Diphenyl-2-butanone\n(S₀)", fillcolor="#FFFFFF"]; excited

[label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage

[label="α-Cleavage\n(Pathway A)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

radicals [label="Radical Pair\n(1,1-diphenyl-1-methylethyl radical\n+ Acetyl radical)",

shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarb

[label="Decarbonylation\nof Acetyl Radical", shape=ellipse, fillcolor="#34A853",

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.slideshare.net/slideshow/photochemistry-of-carbonyl-compound-norrish-type-i-and-type-ii-reaction/249966874
https://baranlab.org/wp-content/uploads/2020/12/Photochemical-Rearrangements-Final.pdf
https://www.benchchem.com/product/b8528689?utm_src=pdf-body
https://m.youtube.com/watch?v=39prjJJu1gE
https://m.youtube.com/watch?v=39prjJJu1gE
https://www.benchchem.com/product/b8528689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fontcolor="#FFFFFF"]; methyl_rad [label="Methyl Radical\n+ CO", shape=Mdiamond,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; recomb1 [label="Recombination\nProduct A",

shape=box, style=rounded, fillcolor="#FFFFFF"]; recomb2 [label="Recombination\nProduct B",

shape=box, style=rounded, fillcolor="#FFFFFF"]; disprop

[label="Disproportionation\nProducts", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges start -> excited [label="hν (n→π*)"]; excited -> cleavage; cleavage -> radicals; radicals

-> decarb; radicals -> recomb1 [label="Recombination"]; radicals -> disprop; decarb ->

methyl_rad; methyl_rad -> recomb2 [label="Recombination with\nother radicals"]; }

Caption: Norrish Type I pathway for 3,3-diphenyl-2-butanone.

Expected Products
Based on the mechanism above, a complex mixture of products is anticipated. The table below

summarizes the most likely products and their origins.

Product Name Structure Formation Pathway

1,1,2,2-Tetraphenyl-1,2-

dimethylethane
(Ph)₂C(CH₃)-C(CH₃)(Ph)₂

Recombination of two 1,1-

diphenyl-1-methylethyl

radicals.

2,2-Diphenylpropane (Ph)₂C(CH₃)₂

Recombination of a 1,1-

diphenyl-1-methylethyl radical

and a methyl radical (from

decarbonylation).

Biacetyl CH₃CO-COCH₃
Recombination of two acetyl

radicals.

Ethane CH₃-CH₃
Recombination of two methyl

radicals.

2,2-Diphenylpropene (Ph)₂C=CH₂

Disproportionation involving

the 1,1-diphenyl-1-methylethyl

radical.
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Part 2: The Potential for a Norrish Type II Pathway
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by

the excited carbonyl oxygen, forming a 1,4-biradical intermediate.[6] This biradical can then

either cleave to form an enol and an alkene (photoelimination) or cyclize to form a cyclobutanol

derivative (Yang cyclization).[3][7]

Mechanism and Rationale for 3,3-Diphenyl-2-butanone
At first glance, 3,3-diphenyl-2-butanone appears to lack the requisite γ-hydrogen on an

aliphatic chain. However, the ortho-hydrogens on the two phenyl rings are in the γ-position

relative to the carbonyl carbon. Intramolecular abstraction of one of these aromatic hydrogens

is sterically possible and can lead to a 1,4-biradical.

Causality: While abstraction from an sp²-hybridized carbon is less favorable than from an

sp³-hybridized carbon, it is a known process.[8] The formation of a six-membered transition

state for the hydrogen transfer is geometrically favorable. The resulting biradical would be

highly conjugated. The subsequent step, however, is critical. Cleavage would require

disrupting the aromaticity of the phenyl ring, making it energetically costly. Cyclization to form

a tetracyclic cyclobutanol derivative is more plausible.

The quantum yield for this Type II process is expected to be significantly lower than for the

Type I cleavage due to the higher bond dissociation energy of the aromatic C-H bond

compared to the α C-C bond. Nevertheless, its potential existence is a key consideration for a

complete product analysis.

// Nodes start [label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"];

h_abstract [label="Intramolecular\nγ-H Abstraction\n(from Phenyl Ring)", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; biradical [label="1,4-Biradical\nIntermediate",

shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Yang

Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage

[label="Cleavage\n(Disfavored)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

product_cycl [label="Cyclobutanol\nDerivative", shape=box, style=rounded,

fillcolor="#FFFFFF"]; product_cleav [label="Alkene + Enol\n(Aromaticity Lost)", shape=box,

style=rounded, fillcolor="#FFFFFF"];
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// Edges start -> h_abstract; h_abstract -> biradical; biradical -> cyclization; biradical ->

cleavage; cyclization -> product_cycl; cleavage -> product_cleav; }

Caption: Potential Norrish Type II pathway for 3,3-diphenyl-2-butanone.

Part 3: Experimental Protocols and Analysis
Trustworthy protocols are self-validating. This means including controls, ensuring inert

conditions, and using appropriate analytical methods to confirm product identities and quantify

yields.

Protocol 1: Photolysis of 3,3-Diphenyl-2-butanone
This protocol details the irradiation of a solution of the ketone.

Reagent Preparation & Setup:

Dissolve 3,3-diphenyl-2-butanone (e.g., 200 mg, 0.89 mmol) in a suitable solvent (e.g.,

100 mL of methanol or benzene) in a quartz or Pyrex reaction tube.[8]

Expert Insight: The choice of solvent is critical. Aprotic solvents like benzene or

acetonitrile minimize solvent participation. Protic solvents like methanol can act as

hydrogen donors, potentially altering the product distribution. Pyrex is often preferred as

it filters out high-energy UV light (<290 nm), preventing unwanted side reactions.

Seal the tube with a rubber septum.

Degassing:

Purge the solution with a gentle stream of inert gas (argon or nitrogen) for 25-30 minutes

while submerged in an ice bath to minimize solvent evaporation.[8]

Expert Insight: Oxygen is a triplet quencher and can also react with radical

intermediates to form peroxides. Thorough degassing is essential for achieving

reproducible results and high quantum yields.

Irradiation:
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Place the reaction tube in a photochemical reactor (e.g., a Rayonet reactor) equipped with

lamps of a suitable wavelength (e.g., 300 nm).[8]

Irradiate the solution at room temperature for a predetermined time (e.g., 90 minutes). The

reaction progress can be monitored by taking small aliquots and analyzing them by TLC or

GC-MS.

Work-up:

After irradiation, remove the reaction tube and concentrate the solution under reduced

pressure using a rotary evaporator.

The resulting crude residue can then be subjected to analysis and purification.

Protocol 2: Product Analysis and Quantification
A multi-technique approach is necessary to identify and quantify the complex product mixture.

Gas Chromatography-Mass Spectrometry (GC-MS):

Dissolve a small amount of the crude product mixture in a volatile solvent (e.g.,

dichloromethane).

Inject the sample into a GC-MS system.

Purpose: This technique separates the volatile components of the mixture and provides

mass spectra for each, allowing for the identification of known products by comparison to

library data and the tentative identification of new compounds based on fragmentation

patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purify major products from the crude mixture using column chromatography (silica gel,

using a hexane/ethyl acetate gradient).

Acquire ¹H and ¹³C NMR spectra for each purified component.

Purpose: NMR provides definitive structural elucidation of the isolated products.
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Quantum Yield Determination:

The efficiency of a photochemical reaction is measured by its quantum yield (Φ), the

number of moles of product formed per mole of photons absorbed.[9]

This requires actinometry, a method to quantify the photon flux of the light source, and

careful quantification of product formation (e.g., by GC with an internal standard). While

complex, this provides the most rigorous quantitative data on reaction efficiency.[10][11]

// Nodes prep [label="Sample Preparation\n(Ketone in Solvent)", fillcolor="#FFFFFF"]; degas

[label="Degassing\n(Argon Purge)", fillcolor="#FFFFFF"]; irrad

[label="Irradiation\n(Photoreactor, 300 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; workup

[label="Work-up\n(Solvent Removal)", fillcolor="#FFFFFF"]; analysis [label="Analysis",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS\n(Identification

of Volatiles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Column

Chromatography\n(Purification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR

Spectroscopy\n(Structure Elucidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> degas; degas -> irrad; irrad -> workup; workup -> analysis; analysis -> gcms;

analysis -> purify; purify -> nmr; }

Caption: General experimental workflow for photochemical analysis.

Conclusion
The photochemical rearrangement of 3,3-diphenyl-2-butanone is a compelling case study in

physical organic chemistry. The reaction is dominated by a Norrish Type I cleavage, driven by

the formation of a highly resonance-stabilized tertiary radical. The resulting secondary

reactions lead to a diverse array of hydrocarbon products. While a Norrish Type II reaction

involving hydrogen abstraction from a phenyl ring is mechanistically plausible, it is expected to

be a minor pathway. For professionals in drug development, understanding these

photochemical liabilities is crucial, as light exposure can lead to the degradation of active

pharmaceutical ingredients. The protocols and analytical strategies outlined here provide a

robust framework for investigating these fundamental and practically important reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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